2-[(4-propan-2-ylphenyl)methyl-propylamino]ethanol
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Overview
Description
2-[(4-propan-2-ylphenyl)methyl-propylamino]ethanol is an organic compound that belongs to the class of ethanolamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-propan-2-ylphenyl)methyl-propylamino]ethanol typically involves the reaction of 4-propan-2-ylbenzyl chloride with propylamine, followed by the addition of ethylene oxide. The reaction conditions generally include:
Reacting 4-propan-2-ylbenzyl chloride with propylamine: This step is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Addition of ethylene oxide: The intermediate product is then reacted with ethylene oxide under controlled temperature and pressure to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling of reactants: Using large reactors and automated systems to handle the reactants.
Optimization of reaction conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-propan-2-ylphenyl)methyl-propylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[(4-propan-2-ylphenyl)methyl-propylamino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-propan-2-ylphenyl)methyl-propylamino]ethanol involves its interaction with specific molecular targets and pathways. It may act on:
Receptors: Binding to specific receptors in the body to exert its effects.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Cellular Pathways: Modulating signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-propan-2-ylphenyl)methyl-ethylamino]ethanol
- 2-[(4-propan-2-ylphenyl)methyl-methylamino]ethanol
- 2-[(4-propan-2-ylphenyl)methyl-butylamino]ethanol
Uniqueness
2-[(4-propan-2-ylphenyl)methyl-propylamino]ethanol is unique due to its specific substitution pattern on the phenyl ring and the presence of both a propylamino group and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[(4-propan-2-ylphenyl)methyl-propylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-9-16(10-11-17)12-14-5-7-15(8-6-14)13(2)3/h5-8,13,17H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAAUYDCMQLRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=C(C=C1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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